molecular formula C4H7N5 B6162098 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine CAS No. 803739-51-7

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine

Cat. No.: B6162098
CAS No.: 803739-51-7
M. Wt: 125.1
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Description

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminotetrazole with β-ketoesters or β-diketones in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is unique due to its specific ring structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

803739-51-7

Molecular Formula

C4H7N5

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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